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A comparative analysis of two distinct pharmacological approaches to treating schizophrenia

reveals divergent clinical outcomes. While olanzapine remains a cornerstone of therapy, the

investigational agent pomaglumetad methionil, despite a promising initial profile, ultimately

failed to demonstrate consistent efficacy in later-stage clinical trials, leading to the

discontinuation of its development.

This guide offers a detailed comparison of the clinical trial results for the metabotropic

glutamate 2/3 (mGlu2/3) receptor agonist pomaglumetad methionil (also known as LY2140023)

and the established second-generation antipsychotic olanzapine. The comparison is based on

available data from Phase 2 and 3 clinical trials, focusing on efficacy, safety, and the distinct

pharmacological mechanisms of each compound. While early research on pomaglumetad

methionil suggested a novel, non-dopaminergic approach to schizophrenia treatment with a

potentially favorable side-effect profile, subsequent larger-scale studies did not confirm these

initial findings.

Mechanisms of Action: A Divergence in
Neurotransmitter Modulation
The fundamental difference between pomaglumetad methionil and olanzapine lies in their

primary molecular targets within the central nervous system. Olanzapine functions as a multi-
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receptor antagonist, primarily targeting dopamine D2 and serotonin 5HT2A receptors.[1][2] In

contrast, pomaglumetad methionil is a prodrug of LY404039, a selective agonist of

metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are involved in modulating

glutamate transmission.[3]

Olanzapine's Dopamine and Serotonin Blockade
Olanzapine's therapeutic effects are largely attributed to its antagonism of D2 receptors in the

mesolimbic pathway, which is thought to reduce the positive symptoms of schizophrenia, such

as hallucinations and delusions.[1] Its simultaneous blockade of 5HT2A receptors is believed to

contribute to its efficacy against negative symptoms and to mitigate some of the extrapyramidal

side effects associated with D2 antagonism.[4]
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Olanzapine's antagonistic action on dopamine and serotonin receptors.

Pomaglumetad Methionil's Glutamatergic Modulation
Pomaglumetad methionil, as an mGluR2/3 agonist, was designed to address the hypothesized

dysregulation of glutamate neurotransmission in schizophrenia.[3] Activation of these

presynaptic autoreceptors reduces the release of glutamate in key brain regions, thereby

dampening excessive glutamatergic activity.[3]
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Pomaglumetad's agonistic action on presynaptic mGluR2/3 receptors.

Experimental Protocols: An Overview of Key Clinical
Trials
The comparison between pomaglumetad methionil and olanzapine is primarily informed by a

Phase 2, randomized, double-blind, placebo-controlled trial (often referred to as the HBBD

study) and a subsequent long-term, Phase 2, open-label, comparative safety study (Study

HBBR).

Phase 2, Double-Blind, Placebo-Controlled Trial (HBBD)
This initial proof-of-concept study randomized patients with schizophrenia to receive

pomaglumetad methionil (40 mg twice daily), olanzapine (15 mg daily), or a placebo for 4

weeks.[3] The primary efficacy endpoint was the change from baseline in the Positive and

Negative Syndrome Scale (PANSS) total score.[3] Safety and tolerability were also assessed.

Long-Term, Phase 2, Open-Label, Comparative Safety
Study (HBBR)
This 24-week, multicenter, randomized, open-label study compared the long-term safety and

tolerability of pomaglumetad methionil with a "standard of care" (SOC) group, which included

olanzapine, risperidone, or aripiprazole.[5] Patients with schizophrenia were randomized to

receive either pomaglumetad methionil (target dose: 40 mg twice daily) or one of the SOC

antipsychotics.[5] The primary objective was to compare the time to discontinuation due to a

lack of tolerability.[5]
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Simplified workflow of the comparative clinical trials.

Clinical Trial Results: A Head-to-Head Comparison
The clinical trial data for pomaglumetad methionil and olanzapine present a nuanced picture,

with initial promise for the novel agent that was not substantiated in later, more extensive

studies.

Efficacy Data
In the initial Phase 2 double-blind study, both pomaglumetad methionil and olanzapine

demonstrated a statistically significant improvement in PANSS total scores compared to

placebo at week 4.[3] However, a post-hoc analysis did not show a statistically significant

difference in efficacy between the pomaglumetad methionil and olanzapine groups.[1]
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In the longer-term, open-label HBBR study, improvement in the PANSS total score was similar

between the pomaglumetad methionil and the SOC groups (which included olanzapine) during

the initial 6 to 8 weeks.[5] However, at the 24-week endpoint, the improvement was significantly

greater in the SOC group.[5]

Table 1: Efficacy Outcomes (PANSS Total Score)

Clinical Trial
Treatment
Group

Baseline
PANSS (Mean
± SD)

Change from
Baseline at
Endpoint (LS
Mean ± SE)

p-value vs.
Placebo/Comp
arator

Phase 2 (HBBD)
Pomaglumetad

Methionil
Not Reported

Statistically

significant

improvement

< 0.001 (vs.

Placebo)

Olanzapine Not Reported

Statistically

significant

improvement

< 0.001 (vs.

Placebo)

Phase 2 (HBBR)
Pomaglumetad

Methionil
85.6 ± 14.8

Not explicitly

stated as LS

mean change

0.004 (vs. SOC

at 24 weeks)

Standard of Care

(SOC)
85.1 ± 15.8

Significantly

greater

improvement

than

Pomaglumetad

Note: Detailed PANSS score changes from the double-blind HBBD study were not publicly

available in the reviewed sources. The HBBR study was open-label, which may introduce bias.

Safety and Tolerability
A key differentiating factor in early trials was the safety and tolerability profile. In the Phase 2

HBBD study, patients treated with pomaglumetad methionil did not differ from placebo-treated

patients in terms of prolactin elevation, extrapyramidal symptoms (EPS), or weight gain.[3]
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The long-term HBBR study provided more detailed safety data. While there was no significant

difference in the time to discontinuation due to lack of tolerability, the reasons for

discontinuation and the types of adverse events varied between the groups.[5]

Table 2: Safety and Tolerability - Study HBBR (24 Weeks)

Outcome
Pomaglumetad
Methionil (n=130)

Standard of Care
(SOC) (n=131)

p-value

Discontinuation due to

Lack of Efficacy
20.8% (27 patients) 11.5% (15 patients) 0.044

Discontinuation due to

Adverse Events
17.7% (23 patients) 14.5% (19 patients) 0.505

Completion of 24-

week Treatment
27% 45%

Significantly More

Frequent Adverse

Events

Vomiting, Agitation,

Dyspepsia

Akathisia, Weight

Gain

Treatment-Emergent

Parkinsonism
Lower incidence

Significantly greater

incidence
0.011

Treatment-Emergent

Akathisia
Lower incidence

Significantly greater

incidence
0.029

Source: Adams et al., 2013.[5]

Conclusion: A Promising Avenue That Reached a
Dead End
The clinical development of pomaglumetad methionil represented a significant effort to

establish a novel, non-dopaminergic treatment for schizophrenia. Initial Phase 2 data were

encouraging, suggesting comparable efficacy to olanzapine with a more favorable side-effect

profile, particularly concerning weight gain and extrapyramidal symptoms.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23694720/
https://pubmed.ncbi.nlm.nih.gov/23694720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, these promising early results did not translate into success in larger, later-stage trials.

Subsequent Phase 2 and pivotal Phase 3 studies failed to consistently demonstrate a

significant therapeutic benefit over placebo.[2] This lack of robust efficacy ultimately led to the

discontinuation of the pomaglumetad methionil development program for schizophrenia in

2012.[2]

In contrast, olanzapine, despite its well-documented side effects such as weight gain and

metabolic disturbances, remains an effective and widely prescribed antipsychotic. The story of

pomaglumetad methionil serves as a crucial case study in drug development, highlighting the

challenges of translating a novel mechanism of action into a clinically effective therapy. For

researchers and drug development professionals, it underscores the importance of rigorous,

large-scale clinical trials to validate early findings and the inherent risks in pursuing innovative

therapeutic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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